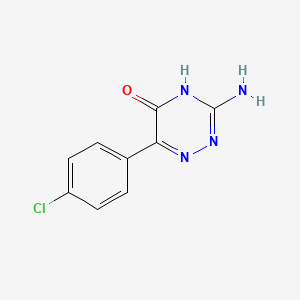
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one: is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features an amino group at the 3-position, a chlorophenyl group at the 6-position, and a keto group at the 5-position of the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (100-150°C)
Solvent: Polar solvents such as ethanol or dimethylformamide (DMF)
Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
科学研究应用
3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 3-Amino-6-(4-methylphenyl)-1,2,4-triazin-5(2H)-one
- 3-Amino-6-(4-fluorophenyl)-1,2,4-triazin-5(2H)-one
- 3-Amino-6-(4-bromophenyl)-1,2,4-triazin-5(2H)-one
Uniqueness
Compared to its analogs, 3-Amino-6-(4-chlorophenyl)-1,2,4-triazin-5(2H)-one exhibits unique properties due to the presence of the chlorine atom. This halogen substitution can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
属性
CAS 编号 |
62638-39-5 |
|---|---|
分子式 |
C9H7ClN4O |
分子量 |
222.63 g/mol |
IUPAC 名称 |
3-amino-6-(4-chlorophenyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H7ClN4O/c10-6-3-1-5(2-4-6)7-8(15)12-9(11)14-13-7/h1-4H,(H3,11,12,14,15) |
InChI 键 |
AJXZHABWUCVFEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(NC2=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















